Precursor-Specific Linkage to a Phase I/II Clinical Candidate (TAK-659)
The target compound is the immediate Boc-protected precursor to mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor with reported IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) [1]. In the published TAK-659 synthesis, this specific isomer is coupled to a pyrazolopyrimidine core; any other regioisomer (e.g., 4-(3-BOC-aminophenyl)-2-hydroxypyridine or 5-(4-BOC-aminophenyl)-2-hydroxypyridine) would produce a different final compound, not TAK-659 [2].
| Evidence Dimension | Synthetic precursor identity for clinical-stage kinase inhibitor |
|---|---|
| Target Compound Data | 5-(3-BOC-Aminophenyl)-2-hydroxypyridine (CAS 1261974-19-9) yields TAK-659 upon deprotection and coupling |
| Comparator Or Baseline | 5-(4-BOC-Aminophenyl)-2-hydroxypyridine (CAS 1111115-64-0, AB318257) would lead to a regioisomeric analog, not TAK-659 |
| Quantified Difference | Incompatible with synthesis of TAK-659; no inhibitory data available for the 4-substituted analog |
| Conditions | Multi-step medicinal chemistry synthesis per TAK-659 patent route |
Why This Matters
Procurement of the incorrect regioisomer will fail to yield the known clinical candidate, rendering the synthetic effort invalid for groups targeting TAK-659 or its analogs.
- [1] Lam, B. et al. (2016) 'Discovery of TAK-659 an orally available investigational inhibitor of SYK', Bioorganic & Medicinal Chemistry Letters, 26(24), pp. 5947–5950. View Source
- [2] Bide Pharmatech Catalogue, BD229946, tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate. Accessed 2026. View Source
